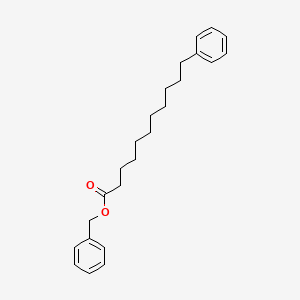![molecular formula C10H13ClO2 B14480174 1-Chloro-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione CAS No. 66318-54-5](/img/structure/B14480174.png)
1-Chloro-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione is a bicyclic compound with a unique structure that includes a chlorine atom and two ketone groups. This compound is part of the bicyclo[2.2.1]heptane family, which is known for its rigid and stable structure. The presence of the chlorine atom and the ketone groups makes this compound interesting for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione typically involves the chlorination of 1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione. This can be achieved using chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-chlorination and to ensure selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions
1-Chloro-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide, amine, or alkoxide ions.
Reduction Reactions: The ketone groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide, ammonia, or sodium methoxide in solvents like ethanol or water.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or ether.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products
Substitution: Formation of 1-hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione or other substituted derivatives.
Reduction: Formation of 1-chloro-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-diol.
Oxidation: Formation of 1-chloro-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dicarboxylic acid.
科学的研究の応用
1-Chloro-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Used in the production of specialty chemicals and materials due to its stability and reactivity.
作用機序
The mechanism of action of 1-Chloro-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione involves its interaction with various molecular targets. The chlorine atom and ketone groups can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The rigid bicyclic structure allows for specific interactions with biological molecules, making it a useful scaffold in drug design.
類似化合物との比較
Similar Compounds
Camphor: 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one, a well-known compound with a similar bicyclic structure but without the chlorine atom and with only one ketone group.
Borneol: 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol, an alcohol derivative of the bicyclo[2.2.1]heptane structure.
Isoborneol: Another alcohol derivative with a similar structure to borneol.
Uniqueness
1-Chloro-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione is unique due to the presence of both a chlorine atom and two ketone groups. This combination of functional groups provides distinct reactivity and potential applications compared to its analogs like camphor and borneol. The chlorine atom introduces additional reactivity, allowing for further functionalization and derivatization.
特性
CAS番号 |
66318-54-5 |
|---|---|
分子式 |
C10H13ClO2 |
分子量 |
200.66 g/mol |
IUPAC名 |
1-chloro-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione |
InChI |
InChI=1S/C10H13ClO2/c1-8(2)9(3)4-5-10(8,11)7(13)6(9)12/h4-5H2,1-3H3 |
InChIキー |
NQAWZLBAXLQJIK-UHFFFAOYSA-N |
正規SMILES |
CC1(C2(CCC1(C(=O)C2=O)Cl)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Magnesium, bromo[4-(trimethylsilyl)-3-butynyl]-](/img/structure/B14480096.png)
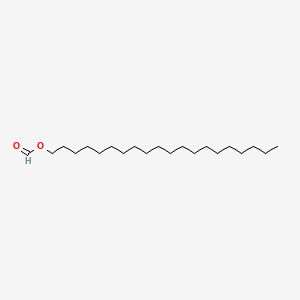
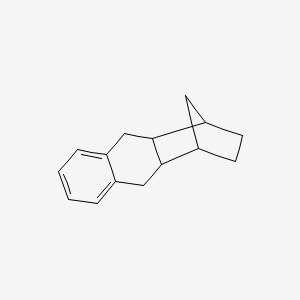
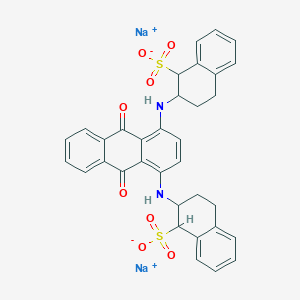
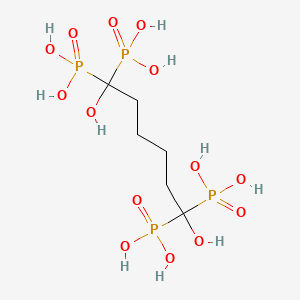
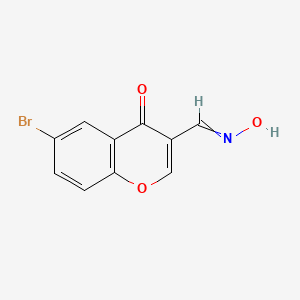
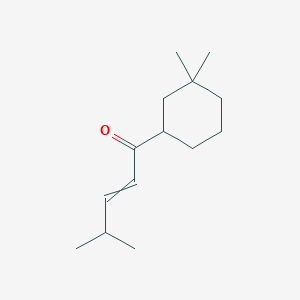
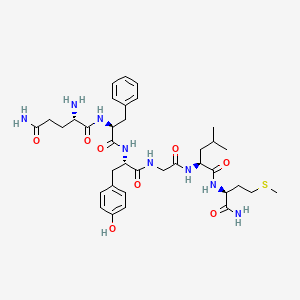
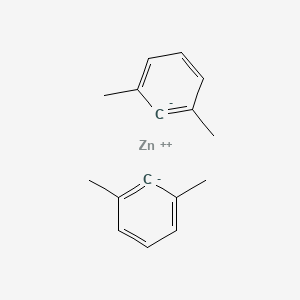
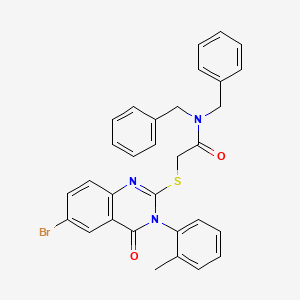

![5-Ethenyl-2-methyl-1-[2-(octyloxy)-2-oxoethyl]pyridin-1-ium bromide](/img/structure/B14480158.png)
